molecular formula C10H20ClF2NO B13625894 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

Cat. No.: B13625894
M. Wt: 243.72 g/mol
InChI Key: CUPUTXGWXUGKBK-UHFFFAOYSA-N
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Description

1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is a structurally complex cyclohexanol derivative featuring a 2-amino-1,1-difluoroethyl side chain and 3,5-dimethyl substitutions on the cyclohexanol ring. Its hydrochloride salt form improves solubility in polar solvents, a critical property for pharmaceutical formulations.

Properties

Molecular Formula

C10H20ClF2NO

Molecular Weight

243.72 g/mol

IUPAC Name

1-(2-amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H19F2NO.ClH/c1-7-3-8(2)5-9(14,4-7)10(11,12)6-13;/h7-8,14H,3-6,13H2,1-2H3;1H

InChI Key

CUPUTXGWXUGKBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C(CN)(F)F)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves multiple steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with appropriate substituents.

    Introduction of the Difluoroethyl Group:

    Amination: The amino group is introduced via a reductive amination reaction.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key attributes of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride and analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound (Target) C₁₁H₂₁ClF₂N₂O ~278.75 (calculated) Cyclohexanol, difluoroethylamine, dimethyl groups Hypothesized: Enhanced lipophilicity (F atoms), CNS-targeting potential, lab synthesis intermediate
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂ClNO 279.79 (calculated) Cyclohexyl ketone, phenyl, ethanaminium chloride Mannich base synthesis; aminoketone applications in organic chemistry
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) C₈H₁₂ClNO₂ 189.64 Catechol, ethylamine hydrochloride High water solubility; neurotransmitter (cardiovascular/neurological applications)
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride C₁₅H₂₃ClN₂O₂ 285.81 Cyclohexanol, hydroxyphenyl, dimethylamino hydrochloride Laboratory reagent; structural analog for drug discovery
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride C₂₃H₁₉ClF₆N₃S 519.93 Thiourea, trifluoromethyl, diphenylethylamine hydrochloride Lab use; stored at 0–6°C; chiral catalyst or ligand in asymmetric synthesis

Structural and Functional Analysis

  • Cyclohexanol Core: The target compound and the (1RS,2RS)-cyclohexanol derivative () share a cyclohexanol backbone, but the latter incorporates a hydroxyphenyl group, which may confer distinct hydrogen-bonding capabilities compared to the target’s dimethyl groups. The dimethyl substitutions in the target likely enhance steric hindrance and lipophilicity.
  • Amino-Fluorine Synergy: The target’s 1,1-difluoroethylamine group contrasts with dopamine HCl’s simpler ethylamine ().
  • Hydrochloride Salts : All compounds except the Mannich base () are hydrochloride salts, improving aqueous solubility. The thiourea derivative () has the highest molecular weight (519.93), likely due to aromatic trifluoromethyl groups, which also contribute to thermal stability.

Physicochemical and Pharmacological Insights

  • Solubility : Dopamine HCl () exhibits high water solubility due to polar catechol and amine groups, whereas the target compound’s fluorine and dimethyl groups may reduce solubility but enhance membrane permeability.
  • Synthetic Routes: The Mannich base in highlights aminomethylation as a viable route for synthesizing cyclohexanol derivatives, suggesting parallels for the target’s preparation.
  • Stability and Storage: The thiourea compound () requires refrigeration (0–6°C), indicating thermal sensitivity, whereas dopamine HCl and the (1RS,2RS)-cyclohexanol derivative () are stable at room temperature. The target’s fluorine substituents may improve shelf-life stability.

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